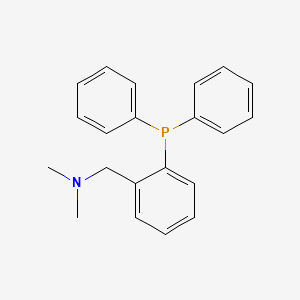

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine

Beschreibung

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine (CAS: 53881-33-7) is an achiral aryl phosphine ligand characterized by a diphenylphosphanyl group attached to a phenyl ring, which is further substituted with a dimethylmethanamine moiety. This compound is widely utilized in coordination chemistry and catalysis, particularly in palladium/copper-mediated cross-coupling reactions due to its P,N-heterobidentate ligand properties, which enhance catalytic efficiency and stability . Its structural uniqueness lies in the combination of a rigid aromatic backbone, a phosphine donor, and a flexible dimethylamine group, enabling versatile binding modes with transition metals.

Eigenschaften

IUPAC Name |

1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NP/c1-22(2)17-18-11-9-10-16-21(18)23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POILNYUNIDNVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53881-33-7 | |

| Record name | 53881-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reductive Amination of 2-(Diphenylphosphanyl)benzaldehyde

The most widely reported method involves reductive amination of 2-(diphenylphosphanyl)benzaldehyde with dimethylamine. This one-pot procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in dichloroethane (DCE) under inert conditions . Key steps include:

-

Reaction Setup : 2-(Diphenylphosphanyl)benzaldehyde (10.32 mmol) is dissolved in DCE (80 mL) with dimethylamine (1.2 equivalents).

-

Reduction : NaBH(OAc)₃ (1.5 equivalents) is added portion-wise at 0°C, followed by stirring at room temperature for 24 hours.

-

Workup : The mixture is quenched with saturated NaHCO₃, extracted with CH₂Cl₂, and dried over Na₂SO₄.

This method achieves a yield of 85–90% with high purity (>97%) after vacuum drying . The reaction proceeds via imine intermediate formation, followed by stereoselective reduction (Figure 1).

Table 1 : Optimization parameters for reductive amination

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloroethane | Maximizes solubility of intermediates |

| Temperature | 25°C | Avoids side reactions at higher temps |

| Equivalents of NaBH(OAc)₃ | 1.5 | Ensures complete reduction |

| Reaction Time | 24 hours | Balances conversion and decomposition |

Palladium-Catalyzed Coupling of Aryl Halides

An alternative route employs palladium-catalyzed cross-coupling between 2-bromo-N,N-dimethylbenzylamine and diphenylphosphine. This method adapts protocols from analogous biphenylphosphine syntheses :

-

Catalyst System : Pd(OAc)₂ (5 mol%) with 1,4-bis(diphenylphosphino)butane (dppb, 10 mol%) in toluene.

-

Base : N,N-diisopropylethylamine (DIPEA, 2 equivalents) facilitates deprotonation.

-

Conditions : Heating at 110°C for 48 hours under argon.

Yields range from 70–75% , with challenges in separating regioisomers . The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by phosphine ligand exchange and reductive elimination.

Comparison of Synthetic Methods

Table 2 : Methodological advantages and limitations

*Theoretical projection based on DPPE synthesis data.

Mechanistic Insights and Stereochemical Control

The reductive amination route exhibits excellent stereoselectivity due to:

-

Chelation Control : The dimethylamino group coordinates to boron during NaBH(OAc)₃ reduction, favoring axial attack .

-

Steric Effects : Bulky diphenylphosphino groups disfavor cis-imine formation, minimizing diastereomers .

In contrast, palladium-catalyzed methods require chiral auxiliaries (e.g., binaphthyl derivatives) to achieve enantiomeric excess >90% .

Analyse Chemischer Reaktionen

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile. Common reagents for these reactions include alkyl halides and acyl chlorides.

Coordination: As a ligand, it can coordinate with transition metals to form complexes. These complexes can be synthesized under mild conditions using metal precursors such as palladium chloride or platinum chloride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while coordination with metals forms metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine has several scientific research applications:

Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their structural and electronic properties.

Catalysis: Metal complexes of this compound are investigated for their catalytic activity in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Medicinal Chemistry: The compound and its metal complexes are explored for potential therapeutic applications, such as anticancer agents, due to their ability to interact with biological molecules.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine primarily involves its role as a ligand in metal complexes. The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed. For example, in hydrogenation reactions, the metal-phosphine complex activates hydrogen molecules, enabling their addition to unsaturated substrates.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights key structural variations and applications of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine and related compounds:

Key Observations:

- Phosphine Ligands : The target compound and L1 share P,N-heterobidentate ligand functionality but differ in phosphine substituents (diphenyl vs. dicyclohexyl), impacting steric and electronic properties in catalysis.

- Pharmacological Agents : Compounds like 61a and tetrahydrofuran derivatives replace the phosphanyl group with heterocyclic cores, shifting applications from catalysis to receptor modulation.

- Biological Activity: Quinoline-based derivatives (e.g., compound 5 ) leverage aromatic systems for antimicrobial activity, contrasting with the catalytic role of phosphine ligands.

Biologische Aktivität

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine, commonly referred to as DPPA, is a phosphine-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by a diphenylphosphanyl group attached to a dimethylmethanamine moiety. Its molecular formula is with a molecular weight of approximately 254.35 g/mol. The presence of the phosphine group is significant as it can influence the compound's reactivity and biological interactions.

DPPA's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphine group can participate in redox reactions, potentially modulating oxidative stress pathways in cells. Research indicates that DPPA may inhibit certain enzymes involved in inflammatory processes, thus demonstrating anti-inflammatory properties.

Biological Activities

- Antimicrobial Activity : DPPA has shown promising results in inhibiting the growth of various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Anticancer Properties : Preliminary studies indicate that DPPA may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This property positions DPPA as a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Effects : In vitro studies have reported that DPPA can downregulate pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.

Comparative Studies

To contextualize DPPA's biological activity, it is beneficial to compare it with similar phosphine-containing compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Triphenylphosphine | Triphenylphosphine | Antimicrobial, anticancer |

| Diphenylphosphinoacetic acid | Diphenylphosphinoacetic acid | Anticancer, anti-inflammatory |

| 1-(Diphenylphosphino)propane | 1-(Diphenylphosphino)propane | Antimicrobial |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DPPA involved testing against several pathogens including Staphylococcus aureus and Escherichia coli. Results indicated that DPPA exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro assays using human breast cancer cell lines revealed that treatment with DPPA resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting the compound's role as an anticancer agent.

Q & A

Basic: What are the optimal synthetic routes for 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine, and how can purity be validated?

Methodological Answer:

The synthesis typically involves coupling a diphenylphosphine moiety to a dimethylmethanamine-substituted phenyl backbone. A representative approach includes:

- Stepwise functionalization : Introduce the phosphine group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, details a protocol using borane complexes for amine protection and subsequent deprotection .

- Purification : Column chromatography (e.g., silica gel with gradients of EtOAc/petroleum ether) is critical for isolating the ligand. Purity is validated via:

Advanced: How can computational methods predict the ligand’s coordination behavior in transition metal complexes?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry to determine bond angles (e.g., P–M–N angles) and electronic properties (e.g., HOMO/LUMO levels) influencing catalytic activity .

- Molecular Dynamics (MD) : Simulate ligand flexibility in solution to assess steric effects on metal center accessibility. Tools like Mercury ( ) visualize dynamic interactions and predict stability of metal-ligand adducts .

- Docking studies : Evaluate affinity for specific metal ions (e.g., Pd, Pt) using software like AutoDock, correlating binding energy with experimental catalytic performance .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this ligand?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

Advanced: How to design experiments to study its catalytic activity in cross-coupling reactions?

Methodological Answer:

- Reaction screening : Test Suzuki-Miyaura couplings using aryl halides and boronic acids (e.g., ’s protocol for boronic esters). Monitor turnover frequency (TOF) via GC-MS .

- Mechanistic probes :

- Contradiction resolution : If catalytic activity diverges from computational predictions, conduct variable-temperature NMR to detect intermediate species .

Advanced: How to analyze structural contradictions between crystallographic data and computational models?

Methodological Answer:

- Refinement protocols : Use OLEX2 ( ) to overlay experimental (X-ray) and DFT-optimized structures. Discrepancies in bond lengths >0.05 Å suggest lattice packing effects .

- Twinned data handling : For poorly diffracting crystals, apply SHELXD ( ) to resolve twin domains and improve R-factor convergence .

- Thermal motion analysis : Anisotropic displacement parameters (ADPs) in Mercury ( ) identify dynamic disorder, which may explain deviations from static DFT models .

Basic: What safety protocols are critical when handling this ligand?

Methodological Answer:

- Hazard mitigation : Use fume hoods ( ) due to potential respiratory irritation from amine/phosphine vapors.

- First aid : Immediate flushing with water for eye/skin contact, referencing Safety Data Sheets (SDS) for acute toxicity thresholds (e.g., LD50 >2000 mg/kg in rats) .

- Storage : Under nitrogen at –20°C to prevent phosphine oxidation .

Advanced: How to optimize ligand performance in enantioselective catalysis?

Methodological Answer:

- Chiral derivatization : Introduce stereogenic centers via substituents on the phenyl rings (e.g., ’s biphenyl derivatives). Monitor enantiomeric excess (ee) via chiral HPLC .

- Steric maps : Generate %Vbur calculations (using SambVca) to quantify steric bulk around the metal center, correlating with ee in asymmetric hydrogenations .

- High-throughput screening : Use robotic platforms to test 100+ substrate-ligand combinations, identifying optimal steric/electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.